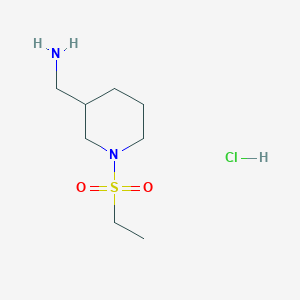
(1-(Ethylsulfonyl)piperidin-3-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(Ethylsulfonyl)piperidin-3-yl)methanamine hydrochloride is a chemical compound that features a piperidine ring substituted with an ethylsulfonyl group and a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Ethylsulfonyl)piperidin-3-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Ethylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using ethylsulfonyl chloride under basic conditions.
Attachment of the Methanamine Group:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the ethylsulfonyl group.
Reduction: Reduction reactions can target the sulfonyl group or the methanamine moiety.
Substitution: The piperidine ring can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
(1-(Ethylsulfonyl)piperidin-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-(Ethylsulfonyl)piperidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- (1-(Methylsulfonyl)piperidin-3-yl)methanamine hydrochloride
- (1-(Propylsulfonyl)piperidin-3-yl)methanamine hydrochloride
- (1-(Butylsulfonyl)piperidin-3-yl)methanamine hydrochloride
Comparison: Compared to its analogs, (1-(Ethylsulfonyl)piperidin-3-yl)methanamine hydrochloride may exhibit unique properties due to the ethylsulfonyl group. This group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from its methyl, propyl, and butyl counterparts.
Propiedades
Fórmula molecular |
C8H19ClN2O2S |
|---|---|
Peso molecular |
242.77 g/mol |
Nombre IUPAC |
(1-ethylsulfonylpiperidin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-2-13(11,12)10-5-3-4-8(6-9)7-10;/h8H,2-7,9H2,1H3;1H |
Clave InChI |
OYXVDCHPDNIKFV-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)N1CCCC(C1)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



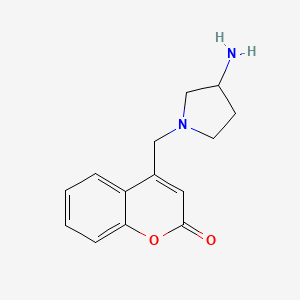
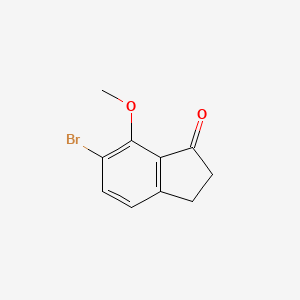
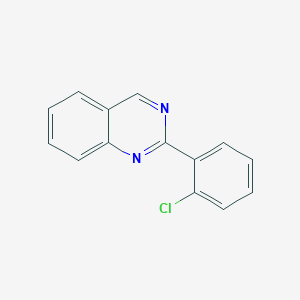
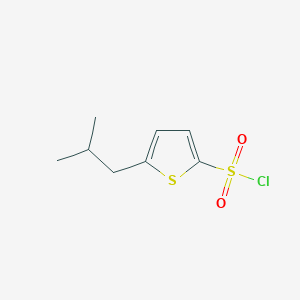
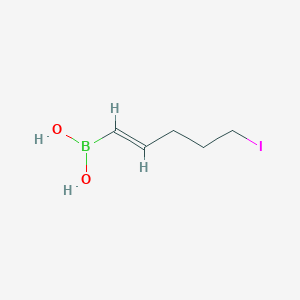
![6-Bromo-7-ethoxyimidazo[1,2-a]pyridine](/img/structure/B11870858.png)
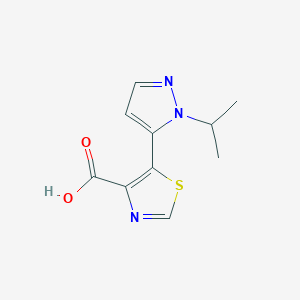



![2-Benzyl-2-azaspiro[4.4]nonane-6-carbonitrile](/img/structure/B11870881.png)
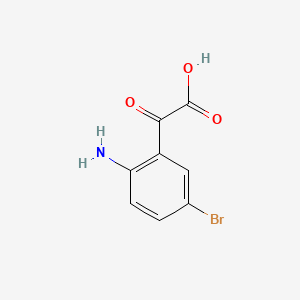
![2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl-](/img/structure/B11870891.png)
